molecular formula C14H16ClFN2O B12099085 3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole

3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole

Cat. No.: B12099085
M. Wt: 282.74 g/mol
InChI Key: NLJKCYWTNYLYBP-UHFFFAOYSA-N
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Description

3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole is a fluorinated heterocyclic compound that contains a benzisoxazole ring fused with a piperidine ring and a fluorine substituent. This compound is primarily used as a building block in medicinal chemistry and drug discovery, particularly in the synthesis of atypical antipsychotics such as risperidone, paliperidone, and iloperidone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole typically involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives. The reaction conditions often include the use of acyl chloride or sulfonyl chloride for acylation and sulfonylation, respectively . The reaction mixture is usually quenched with aqueous HCl, and the organic layer is separated, washed with aqueous sodium hydrogen carbonate, and concentrated under reduced pressure .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for high yields and purity, often exceeding 98% . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

Scientific Research Applications

3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole involves its interaction with specific molecular targets and pathways. In the case of its use in antipsychotic drugs, the compound acts as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist. This dual antagonism helps in balancing the neurotransmitter levels in the brain, thereby alleviating symptoms of schizophrenia and bipolar disorder .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the chloroethyl group enhances its reactivity in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C14H16ClFN2O

Molecular Weight

282.74 g/mol

IUPAC Name

3-[1-(2-chloroethyl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole

InChI

InChI=1S/C14H16ClFN2O/c15-5-8-18-6-3-10(4-7-18)14-12-2-1-11(16)9-13(12)19-17-14/h1-2,9-10H,3-8H2

InChI Key

NLJKCYWTNYLYBP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CCCl

Origin of Product

United States

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